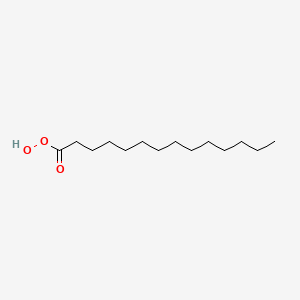
Tetradecaneperoxoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxymyristate is a peroxy acid.
Wissenschaftliche Forschungsanwendungen
Nanomedicine in Cancer Treatment Tetraiodothyroacetic acid (tetrac), a thyroid hormone analog of L-thyroxin, has been studied for its potential in cancer treatment. When conjugated to poly(lactic-co-glycolic acid) nanoparticles (T-PLGA-NPs), it shows promise in treating drug-resistant breast cancer. These nanoparticles inhibit tumor cell proliferation and angiogenesis, indicating their potential as effective anticancer agents (Bharali et al., 2013).
Drug Delivery Systems Tetraiodothyroacetic acid is used in the formulation of nano-diamino-tetrac (NDAT), a system for delivering anticancer drugs like paclitaxel and doxorubicin to cancer cells. NDAT enhances drug delivery effectiveness, leading to increased drug efficacy in cancer treatments (Sudha et al., 2017).
Drug Binding and Controlled Release Nanocrystalline cellulose (NCC) has been explored for its capability to bind and release drugs, including tetracycline and doxorubicin. This research underscores the potential of NCC in drug delivery applications, particularly for hydrophobic anticancer drugs (Jackson et al., 2011).
Tissue Engineering and Regenerative Medicine The applications of nanobiopolymers, including poly(lactic-co-glycolic acid), in soft tissue engineering are significant. These materials provide biocompatibility and biodegradability, essential for safe and effective tissue regeneration and repair (Mogoșanu et al., 2016).
Bioorthogonal Chemistry in Biomedical Applications Bioorthogonal reactions, like tetrazine reactions, are crucial in biomedical applications such as drug delivery and biomaterials. The inverse electron-demand Diels–Alder reactions, including tetrazine bioorthogonal reactions, are highlighted for their importance in elucidating biological functions (Wu & Devaraj, 2016).
Synthesis Techniques for Biologically Active Heterocycles Tetramic acid derivatives, studied for their pharmaceutical and agricultural chemical applications, can be synthesized from propargylic amines and carbon dioxide. This method provides a novel approach to creating biologically active heterocycles, crucial in developing new drugs (Ishida et al., 2014).
Design of Smart Biomaterials for Regenerative Medicine The development of "smart" biomaterials that actively participate in forming functional tissue is crucial for advancing regenerative medicine. These materials should mimic the interactions between cells and the extracellular matrix to promote effective tissue regeneration (Furth et al., 2007).
Eigenschaften
CAS-Nummer |
19816-73-0 |
|---|---|
Produktname |
Tetradecaneperoxoic acid |
Molekularformel |
C14H28O3 |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
tetradecaneperoxoic acid |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)17-16/h16H,2-13H2,1H3 |
InChI-Schlüssel |
GWUNZLSWZMWKSN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OO |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OO |
Andere CAS-Nummern |
19816-73-0 |
Synonyme |
peroxytetradecanoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



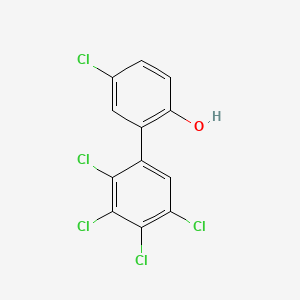
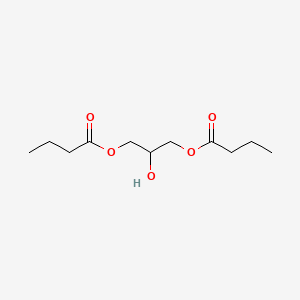
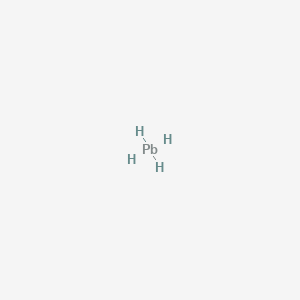


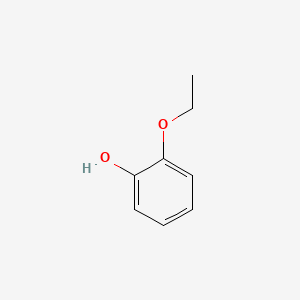
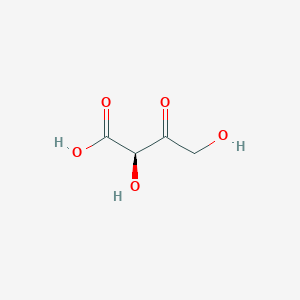
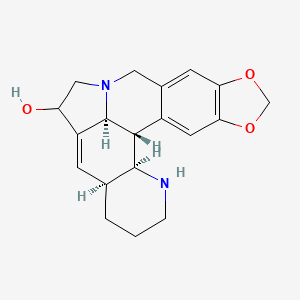
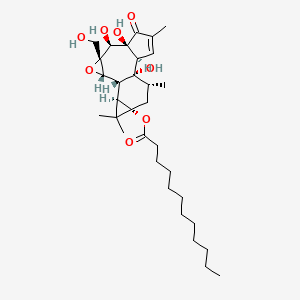
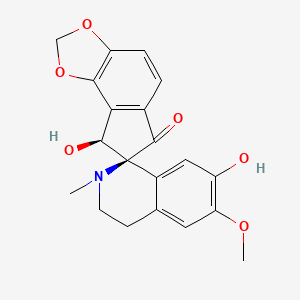
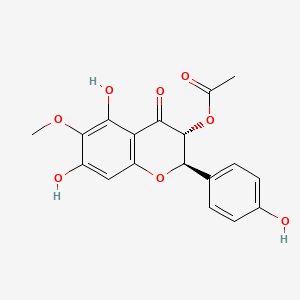
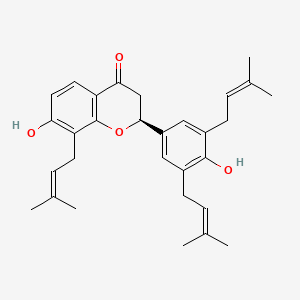
![11,17-Dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol](/img/structure/B1204897.png)
